N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(trifluoromethyl)benzamide

Description

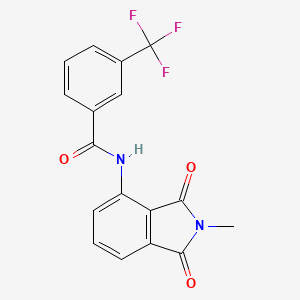

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a 1,3-dioxoisoindolinyl core substituted with a methyl group at position 2 and a 3-(trifluoromethyl)benzamide moiety at position 4. The isoindolinone scaffold is notable for its hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O3/c1-22-15(24)11-6-3-7-12(13(11)16(22)25)21-14(23)9-4-2-5-10(8-9)17(18,19)20/h2-8H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXLAQCFMZSWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Dioxoisoindole Core: The dioxoisoindole core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Coupling with Benzamide: The final step involves coupling the dioxoisoindole core with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Explored for its potential as a bioactive compound with applications in drug discovery.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzamide backbone and trifluoromethyl substituent with several analogs, but differences in substituent positions and core rings significantly influence properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Substituent Effects on Properties

- Core Modifications : The 1,3-dioxoisoindolinyl core (vs. phthalimide in or indenyl-dione in ) offers distinct hydrogen-bonding and steric profiles, which could influence solubility and target binding .

- Methyl vs. Chloro Substituents : The 2-methyl group on the isoindolinyl ring (target compound) increases lipophilicity relative to the 2-chloro substituent in , possibly affecting membrane permeability .

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The compound's structure is characterized by the presence of a dioxoisoindoline moiety and a trifluoromethyl group, which influence its biological interactions. The molecular formula is with a molecular weight of approximately 360.26 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.26 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and may improve binding affinity to various enzymes or receptors. The isoindoline moiety can engage in hydrogen bonding and other non-covalent interactions, modulating the activity of target proteins.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindoline can inhibit the growth of cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis in tumor cells through the modulation of signaling pathways related to cell survival and proliferation.

- Case Study : A study evaluated the effects of structurally related compounds on cancer cell lines, demonstrating that certain derivatives could inhibit cell growth at concentrations as low as 10 µM without affecting non-tumorigenic cells . This selective toxicity is crucial for developing effective cancer therapies.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. The interactions between the compound and these enzymes can lead to altered metabolic pathways, contributing to its biological effects.

- Example : Inhibitors targeting kinases or proteases are crucial in cancer therapy, and compounds like this compound may serve as scaffolds for developing new inhibitors .

Research Findings

Recent studies have focused on synthesizing and characterizing this compound alongside assessing its biological activities:

- Synthesis and Characterization : Various synthetic routes have been explored to optimize yields and purity. Characterization techniques such as NMR and mass spectrometry confirm the structure and validate the synthesis process .

- In vitro Studies : In vitro assays demonstrated that this compound exhibits dose-dependent inhibition of cancer cell proliferation, with IC50 values indicating potency comparable to known anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the isoindoline scaffold significantly affect biological activity, highlighting the importance of functional groups in enhancing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.